molecular formula C22H32O7 B12683743 Shinjulactone K CAS No. 94451-22-6

Shinjulactone K

Cat. No.: B12683743
CAS No.: 94451-22-6
M. Wt: 408.5 g/mol
InChI Key: PTDBSDVVEJXDNB-BNCGWYJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shinjulactone K is a quassinoid, a class of bitter, highly oxygenated terpenoids, isolated from the plant Ailanthus altissima (the Tree of Heaven) . This plant species has a history of use in traditional medicine and has been the subject of modern pharmacological investigations . As a member of the shinjulactone family, it shares a structural foundation with other bioactive compounds from this source, though its specific biological profile is distinct . Research into related quassinoids has revealed a range of potential biological activities, including anti-inflammatory properties. For instance, Shinjulactone A has been identified as a potent and specific inhibitor of IL-1β-induced NF-κB activation in endothelial cells, suppressing monocyte adhesion and the endothelial-mesenchymal transition (EndMT) without significant cytotoxicity, suggesting a potential pathway for atherosclerosis research . Other quassinoids from Ailanthus altissima have been studied for their cytotoxic effects on various tumor cell lines . The study of this compound provides researchers with a specialized chemical tool for exploring the structure-activity relationships and mechanisms of action of natural quassinoids. This compound is offered for further investigation into its potential applications in biochemical and pharmacological research. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94451-22-6

Molecular Formula

C22H32O7

Molecular Weight

408.5 g/mol

IUPAC Name

[(1S,2S,4S,6R,7S,9R,13S,14R,15R,16S,17S)-4,16-dihydroxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-15-yl] acetate

InChI

InChI=1S/C22H32O7/c1-9-6-14(24)20(27)22(5)12(9)7-15-21(4)13(8-16(25)29-15)10(2)18(28-11(3)23)17(26)19(21)22/h9-10,12-15,17-19,24,26H,6-8H2,1-5H3/t9-,10-,12+,13+,14+,15-,17-,18-,19+,21-,22+/m1/s1

InChI Key

PTDBSDVVEJXDNB-BNCGWYJDSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@@H]([C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)O)C)C)O

Canonical SMILES

CC1CC(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC(=O)C)O)C)C)O

Origin of Product

United States

Isolation and Structural Elucidation of Shinjulactone K

Botanical Sources and Distribution of Shinjulactone K

This compound has been identified in several plant species within the Simaroubaceae family, highlighting its distribution across different genera.

Specific Plant Species

Scientific research has confirmed the presence of this compound in the following plant species:

Ailanthus altissima : Commonly known as the "Tree of Heaven," this species is a significant source of various quassinoids, including this compound. phcogrev.comneist.res.inulisboa.pt Studies have isolated a range of shinjulactones from this plant, with this compound being one of the notable compounds. phcogrev.comoup.com

Brucea antidysenterica : This medicinal plant, used in traditional African medicine, has also been found to contain this compound. worldbotanical.comjst.go.jpnih.gov

Picrasma ailanthoides : Research on the chemical constituents of this plant has led to the isolation of this compound. worldbotanical.comjst.go.jpnih.gov

Brucea javanica : Also known as Java brucea, this plant is another confirmed botanical source of this compound. worldbotanical.comjst.go.jpnih.govfrontiersin.org

Plant Parts Utilized for Isolation

The isolation of this compound has been achieved from specific parts of these plants. The root bark of Ailanthus altissima is a primary source for the extraction of this and other related shinjulactones. phcogrev.comulisboa.ptresearchgate.netnih.govrsc.org Research has also documented the isolation of various quassinoids from the stem bark , seeds , and leaves of Ailanthus altissima. phcogrev.comulisboa.ptbiorxiv.org For other species like Brucea javanica, the seeds are a known source of quassinoids. researchgate.netresearchgate.net

Methodologies for Natural Product Isolation

The isolation of this compound from its natural sources involves a multi-step process that includes initial extraction followed by purification using chromatographic techniques.

Extraction Techniques

The initial step in isolating this compound involves extracting the crude mixture of compounds from the plant material. Common methods include:

Solvent Extraction : This is a widely used technique where the powdered plant material (e.g., root bark) is treated with a suitable solvent. greenskybio.com Commonly used solvents for quassinoid extraction include ethanol (B145695), methanol, and chloroform. greenskybio.combioline.org.br The choice of solvent is crucial and depends on the polarity and solubility of the target compounds. The plant material is typically macerated or percolated with the solvent to dissolve the desired compounds. greenskybio.comgoogle.com For instance, a 50% ethanol extract of the root bark of Ailanthus altissima has been used to isolate Shinjulactone O and other known quassinoids. nih.gov

Soxhlet Extraction : This method provides a more exhaustive extraction by continuously washing the plant material with a heated solvent. bioline.org.br

Ultrasonic-Assisted Extraction : This modern technique uses ultrasonic energy to enhance the extraction process, often with water as a solvent, followed by partitioning with a water-immiscible organic solvent. google.com

Following the initial extraction, the crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents, such as hexane, ethyl acetate, and n-butanol. nih.gov

Chromatographic Separation Strategies

Due to the complexity of the crude extract, which contains numerous compounds, chromatographic techniques are essential for the purification of this compound.

Column Chromatography : This is a fundamental purification step. The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. bioline.org.brnih.gov A solvent or a gradient of solvents (mobile phase) is then passed through the column, separating the compounds based on their affinity for the stationary and mobile phases. google.comnih.gov

High-Performance Liquid Chromatography (HPLC) : For final purification, preparative HPLC is often employed. biorxiv.org This technique offers higher resolution and efficiency in separating closely related compounds. Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol. acs.orgnih.gov

Other Chromatographic Methods : Techniques like Thin Layer Chromatography (TLC) are used for monitoring the separation process and identifying fractions containing the desired compound. google.com Sephadex LH-20 column chromatography is another method used for separating compounds based on their size. biorxiv.org

Advanced Spectroscopic and Chemical Methods for Structure Determination of this compound

Once isolated, the precise chemical structure of this compound is determined using a combination of advanced spectroscopic and chemical methods. oup.comresearchgate.net

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound, which is crucial for determining its molecular formula. researchgate.netnih.gov Techniques like Electrospray Ionization (ESI) are often coupled with MS. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is typically performed:

¹H NMR (Proton NMR) : Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. researchgate.netnih.gov

¹³C NMR (Carbon NMR) : Reveals the number and types of carbon atoms present. researchgate.netnih.gov

2D NMR Techniques : These experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton. walisongo.ac.id NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is vital for determining the stereochemistry of the molecule. dokumen.pub

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, by detecting their characteristic absorption frequencies. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems. researchgate.netnih.gov

X-ray Crystallography : When a suitable single crystal of the compound can be grown, X-ray diffraction analysis can provide an unambiguous determination of the three-dimensional structure of the molecule, including its absolute stereochemistry. oup.com

The structure of this compound has been determined to be 12α-acetoxy-2α,11α-dihydroxypicrasane-1,16-dione through the application of these spectral and chemical methods. oup.comresearchgate.net

X-ray Diffraction Analysis of Related Quassinoids and Its Implications for this compound

While a direct single-crystal X-ray diffraction analysis for this compound itself is not extensively reported, this technique has been pivotal in determining the structures of many related quassinoids, such as Shinjulactone F, Shinjudilactone (B12761439), and Shinjulactone C. oup.comdntb.gov.uaoup.com The data obtained from the X-ray analysis of these closely related compounds provide a foundational template for understanding the core picrasane (B1241345) skeleton and the stereochemical orientations of various functional groups common to this class of molecules. researchgate.netresearchgate.net For instance, the analysis of Shinjulactone F established its structure as 1α,11-epoxy-1β,20-dihydroxy-5βH-picrasa-3,9(11)-diene-2,12,16-trione. oup.com This detailed structural information, including bond angles and lengths, is invaluable for inferring the likely conformation of this compound by comparison.

The general process of X-ray diffraction involves passing X-rays through a crystalline form of the compound. The resulting diffraction pattern is then analyzed to create a three-dimensional map of electron densities, which reveals the precise arrangement of atoms in the molecule. rsc.org The insights gained from the X-ray structures of analogous quassinoids serve as a crucial reference for interpreting the data from other spectroscopic methods applied to this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. libretexts.orgnih.gov For this compound, both ¹H and ¹³C NMR spectroscopy are essential for piecing together its molecular framework.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms within the molecule. The chemical shifts, splitting patterns (spin-spin coupling), and integration of the signals in the ¹H NMR spectrum of this compound help to identify the types of protons (e.g., olefinic, methine, methyl) and their connectivity. libretexts.org

¹³C NMR Spectroscopy: This method reveals the number and types of carbon atoms present. The chemical shifts in the ¹³C NMR spectrum indicate the nature of the carbon skeleton, including the presence of carbonyl groups, olefinic carbons, and carbons bearing hydroxyl or acetoxy groups. oup.com

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons, allowing for the definitive assembly of the molecular structure. researchgate.net

The structural determination of this compound as 12α-acetoxy-2α,11α-dihydroxypicrasane-1,16-dione was achieved through the comprehensive analysis of its spectral data. oup.comresearchgate.net

Technique Application in this compound's Structural Elucidation
¹H NMRIdentifies proton environments and their connectivity.
¹³C NMRDetermines the number and types of carbon atoms.
2D NMR (COSY, HSQC, HMBC)Establishes the complete bonding framework of the molecule.

Mass Spectrometry (MS) Techniques for Structural Assignment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound. wikipedia.orgnih.gov High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula of this compound. researchgate.net

MS Technique Information Gained for this compound
High-Resolution Mass Spectrometry (HRMS)Provides the exact molecular formula.
Fragmentation AnalysisOffers clues about the connectivity and functional groups.

Other Spectroscopic and Chemical Characterization Approaches

In addition to NMR and MS, other spectroscopic and chemical methods contribute to the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. zkdx.ch For this compound, the IR spectrum would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from the dione (B5365651) and acetoxy groups, and carbon-carbon double bonds (C=C), if present. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems. researchgate.net

Chemical Derivatization: In some cases, chemical reactions are performed to create derivatives of the natural product. The spectroscopic analysis of these derivatives can help to confirm the presence and location of certain functional groups. For example, acetylation or methylation of hydroxyl groups would lead to predictable changes in the NMR and mass spectra.

Comparative Structural Analysis of this compound with Related Quassinoids (e.g., Shinjulactones F, I, J)

This compound belongs to a large family of quassinoids isolated from Ailanthus altissima. phcogrev.commdpi.com A comparative analysis with its close congeners, such as Shinjulactones F, I, and J, highlights the subtle yet significant structural diversity within this class of compounds. oup.com

Compound Chemical Structure Key Structural Differences from this compound
This compound 12α-acetoxy-2α,11α-dihydroxypicrasane-1,16-dione-
Shinjulactone F 1α,11-epoxy-1β,20-dihydroxy-5βH-picrasa-3,9(11)-diene-2,12,16-trioneContains an epoxy ring, additional hydroxyl groups, and a different oxidation pattern on the A and C rings. oup.com
Shinjulactone I 11α-acetoxy-2α, 12α-dihydroxypicrasane-1,16-dioneThe acetoxy group is at the C-11 position instead of C-12. oup.com
Shinjulactone J 1β,12β-dihydroxypicrasane-2,11,16-trioneLacks an acetoxy group and has a different arrangement of hydroxyl and ketone functionalities. oup.com

This comparative analysis reveals that the variations among these shinjulactones often involve the type and position of oxygen-containing functional groups (hydroxyl, acetoxy, ketone, epoxy) attached to the fundamental picrasane skeleton. These seemingly minor structural modifications can have a significant impact on the biological activities of these compounds.

Chemical Synthesis and Semi Synthetic Approaches to Shinjulactone K Analogues

Strategies for the Total Synthesis of Complex Quassinoid Core Structures

The construction of the characteristic polycyclic framework of quassinoids is a central theme in their total synthesis. nih.govrsc.org These strategies often involve the sequential or convergent assembly of multiple rings, culminating in the formation of the picrasane (B1241345) skeleton, a common core among many quassinoids. uef.fi

A variety of innovative approaches have been developed to construct the polycyclic systems of quassinoids. nih.govrsc.org These methods often rely on powerful carbon-carbon bond-forming reactions to assemble the intricate ring systems from simpler starting materials. researchgate.net

One notable strategy involves a diene-transmissive Diels-Alder cycloaddition, which has been utilized to prepare tetracyclic molecules, demonstrating control over the stereochemical outcome. researchgate.net Another approach leverages a tandem cross-coupling/SN2' reaction of vicinal epoxy vinyl triflates with Grignard reagents, catalyzed by copper(I), to generate the polycyclic core architecture in a remarkably efficient three-step sequence from carvone (B1668592) epoxide. rsc.orgrsc.org This method highlights the power of developing novel methodologies to streamline the synthesis of complex natural products. escholarship.org

Furthermore, a convergent approach has been described that unites two unsaturated carbonyl components through an annulation reaction. nih.gov This strategy allows for the efficient formation of key structural bonds and provides functional handles for subsequent modifications. nih.govacs.org The choice of annulation partners is crucial for the success of this approach, with extensive experimentation often required to identify the optimal combination. nih.govacs.org

The table below summarizes some of the key strategies employed for the synthesis of quassinoid polycyclic ring systems.

StrategyKey ReactionsStarting MaterialsReference
Diene-Transmissive Diels-AlderDiels-Alder CycloadditionNot Specified researchgate.net
Tandem Cross-Coupling/SN2'Copper-catalyzed cross-coupling, SN2' reactionCarvone epoxide rsc.orgrsc.org
Convergent AnnulationAnnulation of unsaturated carbonylsUnsaturated ketones and aldehydes nih.govacs.org

Controlling the stereochemistry of the numerous chiral centers within the quassinoid framework is a critical aspect of their total synthesis. numberanalytics.com Enantioselective strategies aim to produce a single enantiomer of the target molecule, which is often crucial for its biological activity.

One successful enantioselective approach to the quassinoid core relies on a catalytic hydrogen atom transfer (HAT) initiated annulation between two unsaturated carbonyl components. nih.govresearchgate.netnih.govacs.org This method has been applied to the enantioselective synthesis of (+)-quassin in 14 steps from commercially available starting materials. nih.govacs.orgresearchgate.net The use of an iron hydride catalyst facilitates the key annulation reaction with high selectivity. nih.govnih.gov

Another enantioselective synthesis of (+)-picrasin B, (+)-Δ²-picrasin B, and (+)-quassin commences from the R-(-) enantiomer of the Wieland-Miescher ketone, employing an A-AB-ABC-ABCD ring construction sequence. researchgate.net The first total syntheses of unnatural (-)-14-epi-samaderine E and natural (-)-samaderine Y were achieved from (S)-(+)-carvone in 18 and 21 steps, respectively, highlighting an enantiospecific approach. nih.gov

The development of enantioselective routes is a testament to the advancements in asymmetric catalysis and stereocontrolled reactions, enabling the synthesis of complex natural products with high precision. researchgate.net

Development of Polycyclic Ring Systems

Key Methodologies and Reactions in Quassinoid Synthesis

The successful synthesis of quassinoids hinges on the application of a diverse array of chemical reactions and methodologies. rsc.orgacs.org These tools are essential for constructing the carbon skeleton, installing the correct stereochemistry, and introducing the various functional groups present in the natural products. researchgate.net

Annulation and cyclization reactions are fundamental to the construction of the polycyclic core of quassinoids. nih.govrsc.org These reactions form new rings by creating one or more carbon-carbon bonds.

HAT-initiated cyclizations have emerged as a powerful tool in natural product synthesis. rsc.orgnih.govresearchgate.net In the context of quassinoids, an iron-catalyzed hydrogen atom transfer (HAT) to an alkene initiates an efficient and selective annulation between two unsaturated carbonyl components, leading to the tetracyclic core. nih.govnih.gov This radical-polar crossover reaction proceeds under mild conditions and offers excellent functional group tolerance. researchgate.netacs.org The mechanism involves the generation of a radical intermediate which then undergoes cyclization. acs.org

Nickel-catalyzed cyclizations also play a significant role in terpene and quassinoid synthesis. beilstein-journals.orgacs.orgnih.gov For instance, nickel-catalyzed reductive cyclizations have been employed to construct eight-membered rings in diterpenes. beilstein-journals.org These reactions often involve the oxidative cyclization of dienes or the cooligomerization of dienes and alkynes, mimicking biosynthetic pathways. acs.org

The table below highlights some of the key annulation and cyclization reactions used in quassinoid synthesis.

Reaction TypeCatalyst/ReagentKey FeaturesReference
HAT-initiated AnnulationIron HydrideHigh selectivity, mild conditions, functional group tolerance nih.govresearchgate.netnih.gov
Nickel-catalyzed CyclizationNickel complexesForms various ring sizes, mimics biosynthesis beilstein-journals.orgacs.org
Radical CyclizationVarious initiatorsForms C-C bonds via radical intermediates uef.firsc.orgindiascienceandtechnology.gov.in
Diels-Alder ReactionThermal or Lewis AcidForms six-membered rings with stereocontrol researchgate.netuef.finih.gov

Given the high density of stereocenters in quassinoids, stereocontrolled transformations are of paramount importance. numberanalytics.comacs.org These reactions ensure the correct three-dimensional arrangement of atoms in the final molecule.

A variety of stereocontrolled reactions are employed, including substrate-controlled and reagent-controlled processes. For example, in the synthesis of (-)-samaderine Y, a series of stereocontrolled steps, including a regioselective allylic oxidation, a stereoselective reduction of a ketone, and a stereocontrolled epoxidation, were crucial for establishing the correct stereochemistry. nih.gov Intramolecular reactions, such as the intramolecular Diels-Alder and intramolecular aldol (B89426) additions, often proceed with a high degree of stereocontrol due to the conformational constraints of the cyclic transition states. uef.finih.gov

Once the core polycyclic skeleton is assembled, a series of functionalization reactions are required to introduce the various oxygen-containing groups and other functionalities characteristic of quassinoids. researchgate.netescholarship.org These transformations often represent a significant challenge due to the complexity and reactivity of the advanced intermediates. escholarship.org

Strategies for functionalization must be carefully planned to avoid unwanted side reactions and to achieve the desired regioselectivity and stereoselectivity. This often involves a sequence of oxidation, reduction, and protection/deprotection steps. uef.fi For example, in the synthesis of (-)-samaderine Y, a newly developed manganese(III)-catalyzed allylic oxidation was used to functionalize the A-ring. nih.gov The judicious choice of reagents and reaction conditions is critical for the successful late-stage functionalization of the complex quassinoid framework. nih.govacs.org

Stereocontrolled Transformations

Semi-Synthesis and Chemical Modifications of Natural Quassinoids

The intricate structures and potent biological activities of quassinoids have spurred significant interest in their chemical modification. researchgate.netnih.gov Semi-synthesis, which involves the chemical transformation of naturally abundant quassinoids into new analogues, represents a crucial strategy for several reasons. It allows for the production of derivatives that may possess enhanced activity, improved selectivity, or reduced toxicity. nih.gov Furthermore, modifying quassinoids that are naturally inactive can sometimes yield potent compounds. researchgate.netucl.ac.uk These chemical modifications provide a means to explore structure-activity relationships (SAR), helping to identify the key structural features responsible for their biological effects. ucl.ac.uk Common strategies include derivatization of existing functional groups and chemical conversions that alter the core skeleton of the molecule. researchgate.netucl.ac.uk

Derivatization of Naturally Occurring Quassinoids

Derivatization of quassinoids isolated from natural sources is a primary method for generating novel analogues. This approach typically involves the chemical modification of reactive functional groups, such as hydroxyls and carboxyls, present on the quassinoid scaffold. A common derivatization technique is esterification, which has been employed to modify biologically inactive quassinoids in an attempt to confer activity. researchgate.net

Studies have focused on creating semi-synthetic analogues of potent antimalarial quassinoids like brusatol (B1667952) and bruceine A. ucl.ac.uk For instance, the commercially available but biologically inactive quassin (B1678622) can be chemically modified to produce a series of derivatives. ucl.ac.uk These modifications, often involving esterification or other changes to peripheral functional groups, have successfully yielded compounds with significantly enhanced in vitro antimalarial activity against resistant strains of P. falciparum. ucl.ac.uk The process allows researchers to systematically alter specific parts of the molecule and observe the resulting impact on biological function, thereby mapping out the structural requirements for activity. nih.govucl.ac.uk

Table 1: Examples of Quassinoid Derivatization This table is generated based on described chemical modification strategies.

Parent Quassinoid Modification Type Resulting Analogue Class Reference
Quassin Chemical Modification/Esterification Novel antimalarial compounds ucl.ac.uk
Brusatol Semi-synthesis Brusatol Analogues ucl.ac.uk
Bruceine A Semi-synthesis Bruceine A Analogues ucl.ac.uk

Chemical Conversions (e.g., Benzilic Acid Rearrangement, Ring Contraction, Hydrogenation)

More profound structural modifications to the quassinoid skeleton are achieved through chemical conversions that induce rearrangements or alter the ring systems. These transformations are key to creating analogues with significantly different shapes and properties, such as Shinjulactone K.

Benzilic Acid Rearrangement

The benzilic acid rearrangement is a critical reaction in the semi-synthesis of certain backbone-rearranged quassinoids. researchgate.netjst.go.jp This reaction converts a 1,2-diketone into an α-hydroxycarboxylic acid in the presence of a base. youtube.com In quassinoid chemistry, this rearrangement has been famously used to convert ailanthone (B197834) into shinjudilactone (B12761439). jst.go.jpoup.com The process is thought to proceed through the isomerization of ailanthone into an α-diketone intermediate. jst.go.jp This intermediate then undergoes the benzilic acid rearrangement, leading to the contraction of the C-ring and the formation of a new five-membered ring, which subsequently undergoes lactonization to yield the final shinjudilactone structure. researchgate.netoup.com This conversion of ailanthone, which has a picrasane skeleton, results in the formation of shinjudilactone, which possesses a rearranged 13(12→11)abeo-picrasane skeleton. researchgate.net

The reaction can be initiated by heating the parent quassinoid in the presence of a base like sodium bicarbonate (NaHCO3). researchgate.net For example, heating ailanthone in a methanol/water mixture with sodium bicarbonate affords shinjudilactone and its C-13 epimer. researchgate.net

Ring Contraction

Beyond the specific case of the benzilic acid rearrangement, other ring contraction methods have been explored in quassinoid synthesis. For instance, a synthetic study on contracting the δ-lactone (D-ring) of quassinoids into a γ-lactone has been reported. ucl.ac.uk This transformation can be achieved through oxidative cleavage of a vicinal diol. In one example, the oxidation of a hydroxylated lactol with periodic acid yielded an aldehyde-formate, which, after hydrolysis and further oxidation, produced a γ-lactone. ucl.ac.uk This type of skeletal alteration is crucial for probing the importance of the D-ring's size and structure for biological activity. ucl.ac.uk

Hydrogenation

Hydrogenation is another valuable tool in the semi-synthesis of quassinoid analogues. It is typically used to reduce carbon-carbon double bonds, which can significantly impact the conformation and biological activity of the molecule. For example, in synthetic routes toward quassin, chemoselective hydrogenation using a palladium catalyst has been employed to saturate an alkene without affecting other functional groups like epoxides or lactones. nih.govescholarship.org However, the outcome of hydrogenation can be highly dependent on the substrate and reaction conditions. In some cases, attempts to hydrogenate an unsaturated epoxide resulted only in the reduction of the alkene, leaving the epoxide intact. nih.gov This selectivity allows for targeted modifications to the quassinoid framework.

Table 2: Examples of Chemical Conversions in Quassinoid Semi-Synthesis This table is generated based on described chemical conversion strategies.

Starting Material Reaction Type Key Reagents/Conditions Product/Analogue Type Reference
Ailanthone Benzilic Acid Rearrangement NaHCO₃, CH₃OH/H₂O, Heat Shinjudilactone researchgate.netoup.com
Hydroxylated Lactols Ring Contraction (Oxidative Cleavage) Periodic acid, CrO₃ γ-Lactone Analogue ucl.ac.uk

Advanced Research Methodologies and Future Directions in Shinjulactone K Research

Proteomic and Metabolomic Approaches for Target Identification

Identifying the direct molecular targets of a bioactive compound is a critical step in elucidating its mechanism of action. Chemical proteomics has emerged as a powerful strategy for this purpose, allowing for the identification of unknown protein-compound interactions within a complex biological matrix. mdpi.comjapsonline.com While specific proteomic studies on Shinjulactone K are not yet prevalent in the literature, established methodologies provide a clear framework for future investigations.

Chemical Proteomics Strategies: A primary approach involves designing a chemical probe based on the this compound structure. frontiersin.orgmdpi.com This is typically achieved by synthesizing an analogue of the molecule that incorporates a reactive group (for covalent bonding) or a reporter tag, such as biotin (B1667282), for affinity purification. mdpi.com This probe-based method, often called compound-centric chemical proteomics (CCCP), allows for the "fishing" of binding partners from cell lysates. frontiersin.org The captured proteins are then identified using mass spectrometry. mdpi.com

Alternative, non-probe-based methods can also be employed. Techniques like the Drug Affinity Responsive Target Stability (DARTS) assay leverage the principle that a protein's stability against protease digestion changes when bound to a small molecule ligand. europeanreview.org Similarly, Thermal Proteome Profiling (TPP) measures changes in protein thermal stability across the proteome upon compound treatment. mdpi.com

Metabolomics in Target Deconvolution: Metabolomic analysis, which involves the comprehensive study of small molecules (metabolites) within a biological system, offers a complementary approach. benthamopen.comnih.gov By comparing the metabolomic profiles of cells or tissues before and after treatment with this compound, researchers can identify perturbed metabolic pathways. researchgate.net These changes can provide crucial clues about the compound's downstream effects and the function of its primary targets. While metabolomic studies have been used to characterize the chemical constituents of Ailanthus altissima, the plant source of many shinjulactones, applying this technique to study the compound's effects on cellular systems is a key future direction. nih.govfrontiersin.orgresearchgate.net

Table 1: Hypothetical Chemical Proteomics Workflow for this compound

Step Description Rationale & Key Technologies
1. Probe Synthesis A this compound analogue is synthesized with a terminal alkyne or biotin tag. The tag allows for subsequent visualization or purification. Synthesis must preserve the core pharmacophore to ensure target binding is not disrupted.
2. Cell Treatment/Lysate Incubation Live cells or cell lysates are incubated with the this compound probe. This allows the probe to bind to its endogenous protein targets in a biologically relevant context.
3. Target Enrichment If a biotinylated probe is used, streptavidin-coated beads are used to pull down the probe-protein complexes. If an alkyne probe is used, a "click" reaction is performed with an azide-biotin reporter tag, followed by enrichment. frontiersin.org This step isolates the target proteins from the vast excess of non-binding proteins in the lysate.
4. Protein Identification The enriched proteins are separated (e.g., by SDS-PAGE) and identified using mass spectrometry (MS/MS). High-resolution mass spectrometry provides definitive identification of the captured proteins, which are considered potential targets.
5. Target Validation Candidate proteins are validated using orthogonal methods, such as Western blotting, cellular thermal shift assays (CETSA), or genetic knockdown (siRNA). mdpi.combiognosys.com Validation confirms that the interaction is specific and occurs in a cellular context, distinguishing true targets from non-specific binders.

High-Throughput Screening for Novel Biological Activities

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against various biological assays, making it an indispensable tool for discovering novel activities of natural products like this compound. nih.govcijournal.ru This methodology is particularly useful for identifying new therapeutic areas where the compound might be effective.

The primary application of HTS in quassinoid research has been in cytotoxicity screening against cancer cell lines. researchgate.netnih.gov For instance, a study evaluating 23 different quassinoids demonstrated that many, including relatives of this compound, exhibited significant cytotoxicity against multidrug-resistant cancer cells. Similarly, Shinjulactone O, another quassinoid from Ailanthus altissima, was tested alongside seven other known quassinoids for cytotoxic effects against a panel of human tumor cell lines (MCF-7, MDA-MB-231, HepG2, and A549), revealing varying levels of inhibitory activity. researchgate.net Such screens are foundational for establishing structure-activity relationships (SAR) and identifying the most potent scaffolds for further development.

Table 2: High-Throughput Screening Assays for this compound

Assay Type Purpose Example Readout
Cell Viability/Cytotoxicity To identify anticancer or cytotoxic properties. Measurement of ATP levels (luminescence), resazurin (B115843) reduction (fluorescence), or membrane integrity (LDH release).
Enzyme Inhibition To screen for inhibitory activity against specific enzymes (e.g., kinases, proteases). Detection of a product-generated signal (e.g., fluorescence, absorbance).
Receptor Binding To identify compounds that bind to and modulate specific cell surface receptors. Competitive binding assays using a labeled ligand.
Reporter Gene Assays To find modulators of specific signaling pathways (e.g., NF-κB, Wnt). Measurement of a reporter protein (e.g., luciferase, β-galactosidase) expression.
Antimicrobial Screening To discover antibiotic or antifungal properties. Measurement of microbial growth inhibition (optical density).

Computational Chemistry and Molecular Docking for Ligand-Target Interactions

Computational chemistry provides powerful in silico tools to predict and analyze the interactions between a ligand, like this compound, and its potential protein targets. nmxresearch.comnumberanalytics.com Molecular docking, a key technique in this field, simulates the binding of a small molecule into the active or allosteric site of a protein, calculating a binding energy score that suggests the strength and stability of the interaction. researchgate.netijpsr.com

While specific docking studies for this compound are limited, extensive research on other quassinoids has demonstrated the utility of this approach. These studies have successfully predicted the binding of quassinoids to a range of important therapeutic targets:

P-glycoprotein (P-gp): Docking studies showed that a quassinoid could form hydrogen bonds with key residues (GLN 946, TYR 953) in the P-gp drug-binding pocket, suggesting a potential to reverse multidrug resistance. researchgate.net

Dihydrofolate Reductase (DHFR): In a screen of twelve quassinoids, eleven showed better predicted binding energies to DHFR than the known inhibitor methotrexate, highlighting their potential as anticancer and antimalarial agents. nih.gov

Aromatase: The quassinoid eurycomanone (B114608) was predicted to bind to the catalytic pocket of aromatase with a binding energy similar to the inhibitor formestane, supporting its role in increasing testosterone (B1683101) levels. caldic.com

HIV-1 Tat Protein: Quassinoids were investigated as potential inhibitors of the HIV-1 Tat protein, a critical factor for viral transcription. ijpsr.com

These examples establish a strong precedent for applying molecular docking to this compound to prioritize potential targets identified through proteomics or HTS and to guide the design of more potent analogues.

Table 3: Published Molecular Docking Studies on Various Quassinoids

Quassinoid(s) Studied Protein Target Key Findings Reference
Generic Quassinoid P-glycoprotein (P-gp) Predicted H-bond interactions with GLN 946 and TYR 953, suggesting inhibition of drug efflux. researchgate.net
12 Quassinoids from E. longifolia Dihydrofolate Reductase (DHFR) 11 compounds showed better binding energy than methotrexate. 6-dehydrolongilactone and eurycomalide B were identified as top candidates. nih.gov
Eurycomanone Aromatase, PDE4B Predicted to bind to the catalytic pocket of aromatase, inhibiting estrogen production. Docked to a different site than IBMX on PDE4B. caldic.com
Various Quassinoids HIV-1 Tat Protein QSAR and docking studies were used to identify quassinoids with the highest predicted binding affinity to the viral protein. ijpsr.com
Modified Quassinoids P. falciparum target (4dpd) Docking results suggested that specific substitutions on the quassinoid scaffold could enhance binding affinity and antimalarial efficacy. nih.gov

Design and Synthesis of Optimized Quassinoid Analogues for Specific Mechanistic Probes

The chemical synthesis of analogues based on a natural product scaffold is a cornerstone of medicinal chemistry and chemical biology. researchgate.netnih.gov For this compound, this involves two primary goals: optimizing its biological activity and creating chemical tools (probes) to investigate its mechanism of action. nih.govucl.ac.uk The complex, highly oxygenated polycyclic structure of quassinoids presents significant synthetic challenges, but successful total syntheses of related compounds like Shinjulactone D and various other quassinoid cores have been reported, demonstrating feasibility. researchgate.netuef.fiacs.org

One key strategy involves the targeted modification of specific functional groups. Studies on other quassinoids have revealed that the C15 side chain is a critical determinant of pharmacological activity, particularly for protein synthesis inhibition. nih.gov A semi-synthetic approach starting with a commercially available quassinoid, bruceine A, involved protecting the C3 hydroxyl group, saponifying the C15 ester, and then introducing new ester functionalities at the C15 position. nih.gov This created a library of analogues with varying potency, confirming the importance of this position for biological activity.

To create mechanistic probes, this compound could be similarly modified to incorporate reporter tags. Attaching a biotin handle or a clickable functional group (like an alkyne) would enable its use in the proteomic workflows described in section 6.1, facilitating the definitive identification of its binding partners. mdpi.comcnio.es

Table 4: Potential Synthetic Modifications of this compound for Mechanistic Probes

Modification Site Type of Modification Purpose
C15-hydroxyl group Esterification with a biotin-linked carboxylic acid. Creates a biotinylated probe for affinity purification (pull-down) of target proteins.
C15-hydroxyl group Esterification with an alkyne-containing acid. Creates a "clickable" probe for use in bioorthogonal chemistry (e.g., CC-ABPP) to label targets in situ.
Various sites Introduction of a photo-activatable crosslinker (e.g., diazirine). Allows for covalent, light-induced crosslinking to the target protein upon binding, providing a stable complex for identification.
Core scaffold Simplification of the ring system. Creates simplified analogues to determine the minimal pharmacophore required for biological activity.

Integration of Chemical Biology and Systems Biology for Comprehensive Understanding

To achieve a truly comprehensive understanding of this compound, the data from advanced research methodologies must be integrated within the conceptual frameworks of chemical and systems biology. frontiersin.org Chemical biology uses chemical tools—such as the optimized analogues and probes from section 6.4—to interrogate and manipulate biological systems, bridging chemistry with life sciences. cnio.es Systems biology, in turn, takes a holistic view, aiming to understand the complex interactions within biological networks rather than focusing on single components in isolation.

The integration of these fields allows researchers to connect the molecular-level interactions of this compound to its system-wide effects. For example, a target identified via proteomics (6.1) and validated with a synthetic probe (6.4) can be placed within its known cellular signaling pathways. Subsequent metabolomic (6.1) and transcriptomic analyses can reveal how perturbation of this single target by this compound leads to broader, network-level changes in the cell.

Table 5: Integration of Methodologies in a Systems Biology Context

Methodology Contribution to Systems-Level Understanding
Proteomics & Metabolomics Identifies the direct binding partners (nodes) and the downstream pathway perturbations (network effects) caused by this compound.
High-Throughput Screening Reveals the functional consequences (phenotypes) of the compound's interactions at a cellular or organismal level.
Computational Chemistry Provides a structural basis for ligand-target interactions, helping to prioritize key network nodes and predict potential off-targets.
Analogue Synthesis Creates tools to validate target engagement and probe structure-activity relationships, refining the understanding of how chemical structure influences network modulation.
Integrated Analysis Combines all data streams to build a comprehensive model of how this compound perturbs biological networks, linking molecular binding events to cellular outcomes.

Q & A

What experimental methodologies are validated for synthesizing Shinjulactone K, and how do they address stereochemical challenges?

Basic Research Focus
Synthesis of this compound typically involves multi-step organic reactions, including lactonization and asymmetric catalysis. Validated protocols emphasize:

  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation analogs) to ensure correct spatial configuration .
  • Purity validation : NMR (¹H/¹³C), HPLC, and mass spectrometry for structural confirmation .
  • Yield optimization : Adjusting reaction parameters (temperature, solvent polarity) to improve efficiency .

Methodological Tip : Cross-reference synthesis protocols from primary literature to identify reproducible steps, and validate intermediates at each stage to mitigate stereochemical drift .

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from:

  • Assay variability : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration affecting cell viability) .
  • Compound stability : Degradation under storage or assay conditions, necessitating stability tests via LC-MS .
  • Data normalization : Inconsistent use of positive/negative controls across studies .

Methodological Tip : Conduct comparative assays using standardized protocols (e.g., NIH/WHO guidelines) and report raw data with statistical significance (p-values, confidence intervals) to enable meta-analysis .

What strategies are recommended for isolating this compound from complex natural matrices?

Basic Research Focus
Isolation techniques prioritize minimizing co-elution of structurally similar compounds:

  • Chromatography : Reverse-phase HPLC with gradient elution or size-exclusion chromatography for molecular weight-based separation .
  • Solvent partitioning : Ethyl acetate/water systems to fractionate polar and non-polar constituents .
  • Spectroscopic tagging : Fluorescent labeling or derivatization for trace-level detection .

Methodological Tip : Combine orthogonal separation methods (e.g., HPLC followed by TLC) and validate purity via melting point analysis and high-resolution MS .

How should researchers design experiments to investigate this compound’s mechanism of action in signaling pathways?

Advanced Research Focus
Mechanistic studies require:

  • Target identification : siRNA knockdown, CRISPR-Cas9, or pull-down assays with biotinylated probes .
  • Pathway mapping : Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify downstream effectors .
  • Dose-response validation : EC₅₀/IC₅₀ curves with Hill slope analysis to confirm target engagement .

Methodological Tip : Use isogenic cell lines and include rescue experiments (e.g., overexpression of putative targets) to establish causality .

What computational approaches are effective for predicting this compound’s pharmacokinetic properties?

Advanced Research Focus
In silico models enhance ADME prediction:

  • Molecular docking : AutoDock Vina or Schrödinger Suite for target binding affinity .
  • QSAR modeling : Training datasets with logP, polar surface area, and bioavailability indices .
  • Metabolism prediction : CYP450 interaction profiling using tools like SwissADME .

Methodological Tip : Validate computational predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) to bridge in silico-experimental gaps .

How can researchers address reproducibility challenges in this compound’s cytotoxicity assays?

Advanced Research Focus
Reproducibility issues stem from:

  • Batch-to-batch variability : Standardize natural source extraction protocols (e.g., seasonal variation in plant material) .
  • Assay interference : Test for endotoxin contamination (LAL assay) or serum batch effects in cell culture .
  • Data transparency : Publish full experimental conditions (e.g., CO₂ levels, passage number) in supplemental materials .

Methodological Tip : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles and share raw datasets via repositories like Zenodo .

What are the best practices for integrating multi-omics data in this compound research?

Advanced Research Focus
Integration strategies include:

  • Network pharmacology : Construct interaction networks (e.g., STRING, KEGG) to link targets with pathways .
  • Multi-omics correlation : Use Spearman/Pearson coefficients to align transcriptomic and metabolomic datasets .
  • Machine learning : Train classifiers to predict bioactivity based on structural fingerprints .

Methodological Tip : Employ platforms like KNIME or Galaxy for workflow automation and ensure metadata adheres to MIAME/MINSEQE standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.